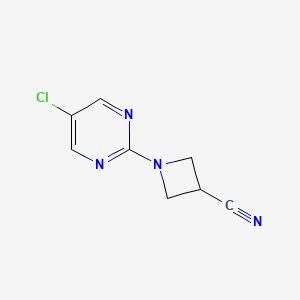

1-(5-Chloropyrimidin-2-yl)azetidine-3-carbonitrile

Description

Properties

IUPAC Name |

1-(5-chloropyrimidin-2-yl)azetidine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4/c9-7-2-11-8(12-3-7)13-4-6(1-10)5-13/h2-3,6H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCHNITLZYRUVDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=C(C=N2)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Therapeutic Potential of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carbonitrile: A Novel Scaffold for Drug Discovery

Executive Summary

The confluence of privileged scaffolds in medicinal chemistry often heralds the arrival of novel therapeutic agents. This guide introduces 1-(5-Chloropyrimidin-2-yl)azetidine-3-carbonitrile, a novel chemical entity that synergistically combines three critical pharmacophoric elements: a conformationally rigid azetidine ring, a biologically versatile chloropyrimidine core, and a chemically reactive nitrile group. While direct research on this specific molecule is nascent, an analysis of its constituent parts provides a compelling, data-driven rationale for its investigation as a therapeutic candidate. This document serves as a comprehensive technical roadmap for researchers, scientists, and drug development professionals, outlining a plausible synthesis pathway, hypothesizing key therapeutic targets, and presenting a robust, multi-phase experimental workflow for its validation and exploration. We posit that this compound holds significant, untapped potential, particularly in the fields of oncology and infectious diseases.

Introduction: A Rationale for Investigation

The design of novel small molecules for therapeutic use is a process of informed construction, building upon scaffolds with proven clinical and biological relevance. The structure of this compound represents a deliberate fusion of three such high-value components.

-

The Azetidine Scaffold: A Privileged Motif in Medicinal Chemistry. Azetidines are four-membered, nitrogen-containing heterocycles that have garnered significant attention in drug discovery.[1] Their inherent ring strain and sp3-rich, three-dimensional character impart a unique conformational rigidity that can enhance binding affinity to biological targets.[1][2] This structure is a feature of several FDA-approved drugs, where it has been shown to improve critical pharmacokinetic properties such as metabolic stability and solubility, overcoming common liabilities in drug development.[1] The azetidine ring is therefore not merely a linker but a strategic component for creating drug-like molecules.[3]

-

The Pyrimidine Core: A Versatile Pharmacophore. The pyrimidine ring is a cornerstone of medicinal chemistry, owing to its presence in the nucleobases of DNA and RNA.[4] This fundamental biological role has made pyrimidine derivatives a rich source of therapeutic agents with a vast spectrum of activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5][6] The inclusion of a chlorine atom at the 5-position, as seen in chloropyrimidines, can further enhance biological activity and provides a handle for synthetic modification, with some chloropyrimidines demonstrating potent antimicrobial effects.[7]

-

The Nitrile Moiety: A Key Modulator of Activity. The carbonitrile (-C≡N) group is a versatile functional group that can act as a hydrogen bond acceptor, a bioisostere for a carbonyl group, or a reactive "warhead" for covalent inhibition. In the context of azetidine scaffolds, azetidine-carbonitriles have been identified as potent inhibitors of key enzymes, such as dihydroorotate dehydrogenase (DHODH) in the malaria parasite Plasmodium falciparum, highlighting their potential to disrupt critical metabolic pathways.[8]

The combination of these three motifs in a single molecule presents a compelling hypothesis: the azetidine ring provides a favorable pharmacokinetic foundation, the chloropyrimidine core directs the molecule toward established biological targets, and the nitrile group offers a mechanism for potent and potentially selective inhibition.

Proposed Synthesis Pathway

A feasible and efficient synthesis is paramount for the exploration of any new chemical entity. Based on established precedent for the nucleophilic aromatic substitution (SNAr) reaction on activated pyrimidine rings, we propose a straightforward two-step synthesis starting from commercially available materials.[5][9]

Protocol 2.1: Synthesis of this compound

-

Reaction Setup: To a solution of azetidine-3-carbonitrile hydrochloride (1.0 eq) in N,N-Dimethylformamide (DMF), add 2,5-dichloropyrimidine (1.1 eq).

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise to the stirring mixture at room temperature. The base is crucial for both deprotonating the azetidine hydrochloride salt and scavenging the HCl generated during the reaction.

-

Reaction Monitoring: Allow the reaction to stir at 60-70 °C. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting materials is observed (typically 4-6 hours).

-

Work-up and Extraction: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous phase three times with ethyl acetate. The organic layers are combined.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the final product, this compound.

Hypothesized Therapeutic Targets and Mechanisms of Action

The compound's structure suggests several high-potential therapeutic avenues. The initial investigation should focus on areas where its constituent scaffolds have demonstrated clear activity.

Primary Hypothesis: Inhibition of Dihydroorotate Dehydrogenase (DHODH) for Anti-infective Therapy

The most compelling hypothesis stems from the demonstrated activity of azetidine-carbonitriles as inhibitors of DHODH.[8] This enzyme is a critical bottleneck in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells and organisms, including the malaria parasite Plasmodium falciparum.

-

Mechanism: DHODH catalyzes the oxidation of dihydroorotate to orotate. By inhibiting this enzyme, this compound could starve the parasite of essential pyrimidines required for DNA and RNA synthesis, leading to arrested growth and cell death. The pyrimidine moiety of the compound may enhance its binding to the enzyme's active site.

Secondary Hypothesis: Kinase Inhibition for Oncology

The pyrimidine scaffold is a well-established "hinge-binder" in numerous kinase inhibitors. Many cancers are driven by aberrant kinase signaling. Therefore, it is plausible that this compound could function as a kinase inhibitor.

-

Potential Targets: A broad screening approach is warranted. Targets could include Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), or Janus Kinases (JAKs), all of which are validated cancer targets susceptible to inhibition by pyrimidine-based molecules.[5]

Tertiary Hypothesis: General Antibacterial Activity

Both azetidine and pyrimidine derivatives have been reported to possess antibacterial properties.[10][11][12] Recent studies have identified azetidines that are effective against multidrug-resistant Mycobacterium tuberculosis by inhibiting mycolic acid biosynthesis.[11][12]

-

Screening Panel: The compound should be tested against a diverse panel of pathogenic bacteria, including Gram-positive strains (e.g., Staphylococcus aureus), Gram-negative strains (e.g., Escherichia coli), and mycobacteria.

Proposed Experimental Validation Workflow

To systematically evaluate the therapeutic potential of this compound, a phased, self-validating experimental approach is recommended.

Protocol 4.1: Phase 1 - In Vitro Profiling

Objective: To perform broad screening to identify primary biological activity.

-

A. DHODH Inhibition Assay:

-

Utilize a recombinant human or P. falciparum DHODH enzyme.

-

Incubate the enzyme with varying concentrations of the test compound.

-

Initiate the reaction by adding the substrate, dihydroorotate, and the cofactor, Coenzyme Q.

-

Monitor the reduction of a dye-based electron acceptor (e.g., DCIP) spectrophotometrically.

-

Calculate the IC₅₀ value by plotting percent inhibition against compound concentration.

-

-

B. Kinase Panel Screening:

-

Submit the compound to a commercial kinase profiling service (e.g., Eurofins KinaseProfiler™, Reaction Biology KinomeScan™).

-

Request screening against a broad panel of representative human kinases at a fixed concentration (e.g., 1 or 10 µM).

-

Analyze the data to identify any kinases that show significant (>50%) inhibition.

-

-

C. Anticancer Cell Line Screening (MTT Assay):

-

Seed various cancer cell lines (e.g., HeLa, MCF-7, A549) in 96-well plates and allow them to adhere overnight.[6]

-

Treat the cells with a serial dilution of the test compound for 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution and incubate for 4 hours.

-

Solubilize the resulting formazan crystals with DMSO.

-

Measure the absorbance at 570 nm to determine cell viability and calculate IC₅₀ values.[6]

-

-

D. Antimicrobial Minimum Inhibitory Concentration (MIC) Determination:

-

Prepare a two-fold serial dilution of the test compound in a 96-well plate using appropriate broth media.[7][13]

-

Inoculate each well with a standardized suspension of the microbial strain.

-

Incubate the plates under conditions suitable for the specific microorganism.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.

-

Protocol 4.2: Phase 2 - Mechanism of Action (MoA) Elucidation

Objective: To validate the initial hits and understand how they work.

-

If active in the anticancer screen: Perform Western blot analysis on treated cells to assess the phosphorylation status of the identified kinase target and its downstream effectors.

-

If active in the DHODH assay: Conduct cellular thermal shift assays (CETSA) to confirm target engagement in a cellular context.

-

If active in the antimicrobial screen: Perform resistance evolution studies to assess the likelihood of resistance development and identify potential resistance mutations through whole-genome sequencing.[11]

Protocol 4.3: Phase 3 - In Vitro ADME/Tox Profiling

Objective: To assess the compound's drug-like properties.

-

A. Metabolic Stability: Incubate the compound with human liver microsomes and measure its depletion over time using LC-MS/MS to determine its intrinsic clearance.

-

B. Permeability: Use a Caco-2 cell monolayer assay to assess the compound's potential for oral absorption by measuring its transport from the apical to the basolateral chamber.[11]

-

C. Cytotoxicity: Evaluate the compound's toxicity in a non-cancerous human cell line, such as HEK293, using the MTT assay described in Protocol 4.1.C to determine a therapeutic window.[6]

Data Interpretation and Future Directions

The data generated from this workflow will provide a clear path forward.

| Assay Result | Interpretation | Next Steps |

| Potent DHODH IC₅₀ (<1µM) | Strong evidence for the primary hypothesis. | Proceed to in vivo efficacy studies in a malaria or other relevant infection model. Initiate SAR studies. |

| Selective Kinase Inhibition | Validated hit for oncology. | Confirm cellular activity and MoA. Begin lead optimization to improve potency and selectivity. |

| Broad-Spectrum MIC (<10µg/mL) | Promising antimicrobial lead. | Determine the spectrum of activity (bacteriostatic vs. bactericidal) and investigate the mechanism of action. |

| Favorable ADME/Tox Profile | Good drug-like properties. | Compound is a strong candidate for advancement into in vivo studies, pending efficacy data. |

| Poor ADME or High Toxicity | Potential liabilities. | Medicinal chemistry efforts required to mitigate liabilities before further progression. |

Structure-Activity Relationship (SAR) Studies: Positive hits will form the basis for a medicinal chemistry program. Key modifications to explore include:

-

Azetidine Ring: Substitution at the 2- and 4-positions.

-

Pyrimidine Ring: Varying the halogen at the 5-position (F, Br) or replacing it with other small groups.

-

Nitrile Group: Bioisosteric replacement with groups like tetrazole or carboxamide to modulate properties.

Conclusion

This compound stands at the intersection of proven pharmacophores, representing a novel and highly promising scaffold for drug discovery. Its logical design, based on principles of medicinal chemistry, provides a strong rationale for its investigation. The hypothesized mechanisms of action, particularly the potential for DHODH and kinase inhibition, offer clear and testable starting points for research. By following the structured, multi-phase validation workflow detailed in this guide, researchers can systematically unlock the therapeutic potential of this compound and pave the way for the development of a next-generation therapeutic agent.

References

- Azetidines in medicinal chemistry: emerging applic

- Substituted Azetidines in Drug Discovery. Life Chemicals.

- Azetidines in Drug Discovery. PharmaBlock.

- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.

- Recent Advances in Pyrimidine-Based Drugs.

- New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties.

- Pharmacology Study of Pyrimidine Derivative.

- Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase.

- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. JACS Directory.

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

- Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE.

- Chloropyrimidines as a new class of antimicrobial agents. PubMed.

- Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly.

- Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online.

- Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly.

- Synthesis, Characterization, Anticancer and Antibacterial Activity of Some Novel Pyrano[2,3-d]pyrimidinone Carbonitrile Deriv

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. jacsdirectory.com [jacsdirectory.com]

- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization, Anticancer and Antibacterial Activity of Some Novel Pyrano[2,3-d]pyrimidinone Carbonitrile Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chloropyrimidines as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 10. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Comprehensive Physicochemical Profiling of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carbonitrile: Molecular Weight Determination and cLogP Modeling

Executive Summary

In the landscape of modern drug discovery, the precise physicochemical characterization of a lead compound dictates its trajectory through the development pipeline. This technical guide provides an in-depth analysis of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carbonitrile (CAS: 1876666-36-2) [1].

Structurally, this molecule features a halogenated pyrimidine ring coupled to a highly strained azetidine-3-carbonitrile moiety. This unique architectural combination presents specific pharmacokinetic (PK) challenges. As a Senior Application Scientist, I approach the evaluation of this molecule not merely as a data collection exercise, but as a foundational step in predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This whitepaper establishes self-validating frameworks for determining two of the most critical parameters in Lipinski’s Rule of Five: the exact molecular weight (MW) and the calculated octanol-water partition coefficient (cLogP).

Structural Deconstruction & Mass Analysis

Before initiating any empirical assay, a rigorous theoretical deconstruction of the molecule is required. The molecular formula for this compound is C₈H₇ClN₄ .

Monoisotopic Mass vs. Average Molecular Weight

While the average molecular weight (194.62 g/mol ) is used for bulk stoichiometric calculations, high-resolution analytical workflows require the exact monoisotopic mass . This is calculated using the mass of the most abundant isotope for each element. Furthermore, the presence of a single chlorine atom provides a highly diagnostic isotopic signature: the natural abundance of

Table 1: Monoisotopic Mass Contributions (C₈H₇ClN₄)

| Element | Primary Isotope | Count | Exact Mass (Da) | Total Contribution (Da) |

| Carbon | 8 | 12.00000 | 96.00000 | |

| Hydrogen | 7 | 1.00783 | 7.05481 | |

| Chlorine | 1 | 34.96885 | 34.96885 | |

| Nitrogen | 4 | 14.00307 | 56.01228 | |

| Total | 194.03594 |

Computational Lipophilicity (cLogP) Modeling

Lipophilicity dictates a compound's membrane permeability, target affinity, and metabolic clearance. To model the partition coefficient (LogP) computationally, we utilize the XLOGP3 algorithm [2].

Theoretical Framework of XLOGP3

Unlike older, purely fragment-based models, XLOGP3 employs a knowledge-based approach. The algorithm first queries a database of over 8,000 compounds with empirically validated LogP values to find the closest structural analog. It then applies an additive fragment model to account for structural deviations between the reference and the query molecule.

Fragment Contribution Analysis

For this compound, the molecule exhibits an amphiphilic dichotomy. The pyrimidine core is electron-deficient and hydrophilic, but the chlorine substitution significantly drives up lipophilicity. Conversely, the azetidine ring adds steric bulk, but its tertiary amine-like linkage and the strongly electron-withdrawing cyano group pull the overall polarity back toward the aqueous phase.

Table 2: Estimated Fragment Contributions to cLogP (XLOGP3 Model)

| Structural Fragment | Lipophilic Character | Estimated Contribution ( |

| Pyrimidine Core | Hydrophilic / Electron-deficient | -0.20 |

| Chlorine Substitution | Highly Lipophilic / Halogen | +0.80 |

| Azetidine Ring | Moderately Lipophilic / Steric Bulk | +0.45 |

| Cyano Group (-CN) | Hydrophilic / Polar | -0.20 |

| Estimated cLogP | Consensus Value | ~0.85 |

Note: A cLogP of ~0.85 indicates that the compound is highly water-soluble while retaining sufficient lipophilicity for passive transcellular membrane permeability.

Experimental Validation Protocols

Computational models are hypotheses; they must be validated by empirical systems. The following protocols are engineered as self-validating systems , meaning the assay incorporates internal checks that will automatically fail the run if instrumental parameters drift.

Protocol 1: Exact Mass Determination via HRMS (ESI-TOF)

Causality: Electrospray Ionization (ESI) is selected over Electron Impact (EI) because ESI is a "soft" ionization technique. This is critical to prevent the in-source fragmentation of the highly strained 4-membered azetidine ring. Time-of-Flight (TOF) provides the high mass accuracy required to confirm the formula.

-

Sample Preparation : Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL using 50:50 Methanol:Water fortified with 0.1% Formic Acid to promote protonation (

). -

System Calibration (Self-Validation Step) : Infuse Leucine Enkephalin (m/z 556.2771) continuously as a lock-mass internal calibrant. The system must register the calibrant within a < 5 ppm mass error threshold before sample injection is permitted.

-

Ionization : Inject the sample into the ESI source operating in positive ion mode.

-

Mass Analysis : Acquire data in TOF mode over a mass range of m/z 100–500.

-

Data Processing : Extract the monoisotopic peak. The run is validated by confirming the

peak at m/z 195.0432 and verifying the presence of the M+2 peak at m/z 197.0402 at ~32% relative abundance, confirming the single chlorine atom.

Protocol 2: Empirical LogP Determination via RP-HPLC (OECD 117)

Causality: The traditional shake-flask method is prone to micro-emulsion formation at the octanol-water interface when dealing with amphiphilic heterocyclic compounds. The OECD 117 RP-HPLC method [3] correlates stationary-phase retention time with lipophilicity, entirely bypassing emulsion artifacts.

-

Mobile Phase Preparation : Prepare a degassed mobile phase of 50:50 Methanol:Water (HPLC grade). Critical Note: Isocratic elution is mandatory. Gradient elution alters thermodynamic partitioning dynamics, which invalidates the LogP correlation.

-

Calibration Curve Generation (Self-Validation Step) : Inject a mixture of six reference standards (e.g., Aniline, Phenol, Benzyl Alcohol, Toluene, Chlorobenzene, Naphthalene) with known LogP values ranging from 0.9 to 3.6. Plot

(capacity factor) against the known LogP values. The system is validated only if the linear regression yields an -

Sample Injection : Inject 10 µL of the analyte solution (100 µg/mL).

-

Retention Time Acquisition : Record the retention time (

) of the analyte. Determine the dead time ( -

Data Calculation : Calculate the capacity factor

. Interpolate the empirical LogP (eLogP) from the validated calibration curve.

Workflow Visualization

The following diagram illustrates the parallel architecture of our lipophilicity profiling workflow, demonstrating how theoretical models and empirical data converge.

Fig 1: Parallel workflow for computational and empirical lipophilicity profiling.

References

-

Title: CAS#:1876666-36-2 | this compound Source: Chemsrc Chemical Database URL: [Link]

-

Title: Computation of octanol-water partition coefficients by guiding an additive model with knowledge Source: Journal of Chemical Information and Modeling (PubMed) URL: [Link]

-

Title: Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method Source: OECD Guidelines for the Testing of Chemicals URL: [Link]

Bioactivity Profile of Azetidine-3-Carbonitrile Derivatives: A Technical Guide to Scaffold Optimization in Drug Discovery

Executive Summary

In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles frequently encounters the "molecular obesity" problem—where increasing target affinity inadvertently drives up molecular weight (MW) and lipophilicity (LogP). As a Senior Application Scientist, I have observed that the strategic incorporation of the azetidine-3-carbonitrile motif serves as a highly effective scaffold-hopping strategy to rescue stalled lead compounds.

This technical whitepaper explores the bioactivity profile of azetidine-3-carbonitrile derivatives. By analyzing their physicochemical influence—specifically their ability to lower Topological Polar Surface Area (TPSA), modulate amine basicity, and improve metabolic stability—we will dissect why this specific four-membered heterocyclic system has become a cornerstone in the development of novel oncology therapeutics, including BCL6 inhibitors, MPS1 kinase inhibitors, and Selective Estrogen Receptor Degraders (SERDs).

The Physicochemical Rationale: Causality in Scaffold Design

The selection of azetidine-3-carbonitrile over traditional saturated nitrogen heterocycles (such as pyrrolidine or piperidine) is rarely arbitrary; it is driven by precise physicochemical causality.

Modulation of Basicity (pKa) and hERG Liability

Unsubstituted aliphatic amines often possess a pKa of ~9.5 to 10.5, rendering them highly protonated at physiological pH. This cationic state frequently leads to off-target liabilities, most notably the blockade of the hERG potassium channel, which poses severe cardiovascular risks. The introduction of the strongly electron-withdrawing carbonitrile (-C≡N) group at the 3-position of the azetidine ring exerts a profound inductive effect through the sigma-bond framework. This pulls electron density away from the azetidine nitrogen, significantly lowering its pKa (often dropping it into the 6.5–7.5 range). Consequently, the molecule is less protonated at pH 7.4, directly mitigating hERG binding affinity and reducing phospholipidosis risks.

TPSA Reduction and Membrane Permeability

High TPSA is a primary driver of high efflux ratios and poor oral bioavailability. In the optimization of tricyclic quinolinones for BCL6 inhibition, researchers discovered that substituting larger, more polar solvent-exposed groups with azetidine-3-carbonitrile drastically reduced the TPSA without compromising aqueous solubility. The compact, rigid, four-membered ring restricts the conformational entropy of the molecule, lowering the desolvation penalty required for the drug to cross lipid bilayers.

Rational drug design workflow illustrating the physicochemical benefits of azetidine-3-carbonitrile.

Bioactivity Profiles in Oncology: Field-Proven Case Studies

The bioactivity of azetidine-3-carbonitrile is best understood through its application as a pharmacophore modifier in targeted cancer therapies.

BCL6 Inhibitors (Lymphoma)

The B-cell lymphoma 6 (BCL6) protein is a transcriptional repressor critical to the survival of diffuse large B-cell lymphoma (DLBCL). During the optimization of tricyclic quinolinone degraders and inhibitors, initial leads suffered from high TPSA and high efflux ratios, preventing in vivo efficacy. By incorporating azetidine-3-carbonitrile (yielding compounds like CCT374705), the research team successfully decreased the molecular weight and polarity. This optimization yielded a potent in vivo BCL6 inhibitor that maintained cellular IC50 < 20 nM while achieving the necessary free plasma concentrations to demonstrate efficacy in lymphoma xenograft mouse models.

MPS1 Kinase Inhibitors (Spindle Assembly Checkpoint)

Monopolar spindle 1 (MPS1) kinase is essential for the spindle assembly checkpoint during mitosis. Inhibition leads to aneuploidy and tumor cell death. In the optimization of pyrido[3,4-d]pyrimidine MPS1 inhibitors (leading to the clinical candidate BOS172722), the azetidine-3-carbonitrile motif was utilized to fine-tune the shape complementarity within the kinase hinge region. The constrained geometry of the azetidine ring mimics the hydrophobic contacts of neopentyl chains while the carbonitrile group provides a vector for solvent-exposed dipole interactions, maintaining potent inhibition while curbing rapid human liver microsome (HLM) metabolism.

Selective Estrogen Receptor Degraders (SERDs)

In the development of orally bioavailable SERDs for ERα+ breast cancer, azetidine-3-carbonitrile derivatives (e.g., compound D17) were synthesized to probe the binding "hot spots" of the ERα pocket. The rigid azetidine core projects the carbonitrile moiety precisely into a sub-pocket, altering the protein-ligand binding free energy and promoting the conformational changes necessary for proteasomal degradation of the receptor.

Dual context pathway showing how azetidine-3-carbonitrile derivatives modulate MPS1 and BCL6 targets.

Quantitative Data: Physicochemical Impact Summary

The following table synthesizes the general quantitative shifts observed when replacing a standard piperidine/pyrrolidine ring with an azetidine-3-carbonitrile motif in a generic kinase inhibitor scaffold.

| Parameter | Piperidine Derivative (Baseline) | Azetidine-3-carbonitrile Derivative | Impact on Bioactivity / PK |

| Molecular Weight (Da) | Base + 85 | Base + 82 | Slight reduction; keeps MW within Lipinski bounds. |

| TPSA (Ų) | Base + 3.2 | Base + 27.0 | Increases polar surface slightly via -CN, but lowers overall lipophilic volume. |

| Amine pKa | ~9.8 | ~6.8 | Critical: Reduces basicity at pH 7.4, lowering hERG affinity. |

| LogD (pH 7.4) | 3.5 | 2.1 | Improves aqueous solubility and reduces non-specific protein binding. |

| HLM Clearance (µL/min/mg) | > 80 (Rapid) | < 30 (Stable) | Curbs oxidative metabolism by restricting P450 pharmacophore recognition. |

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols detail the synthesis and metabolic validation of azetidine-3-carbonitrile derivatives. These methods emphasize the causality behind the experimental conditions.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) of Azetidine-3-carbonitrile

Objective: To incorporate the azetidine-3-carbonitrile moiety onto a heteroaryl chloride core (e.g., a pyrimidine or quinolinone scaffold).

Step-by-Step Methodology:

-

Preparation: In a flame-dried 25 mL round-bottom flask, dissolve 1.0 equivalent of the heteroaryl chloride scaffold in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M.

-

Base Addition: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

-

Causality: Azetidine-3-carbonitrile is commercially supplied as a hydrochloride salt to prevent degradation. DIPEA is required to neutralize the HCl, liberating the secondary amine for nucleophilic attack. Furthermore, DIPEA is non-nucleophilic, preventing unwanted side reactions with the heteroaryl chloride.

-

-

Amine Addition: Add 1.5 equivalents of azetidine-3-carbonitrile hydrochloride.

-

Thermal Activation: Heat the reaction mixture to 80°C under a nitrogen atmosphere for 1.5 to 3 hours.

-

Causality: The electron-withdrawing nature of the -C≡N group significantly reduces the nucleophilicity of the azetidine nitrogen compared to a standard alkyl amine. Therefore, thermal energy (80°C) is mandatory to overcome the activation energy barrier for the SNAr transition state.

-

-

Reaction Monitoring: Monitor completion via LC-MS. The product mass should reflect the displacement of chlorine (-35.5 Da) and the addition of the azetidine-3-carbonitrile mass (+81 Da).

-

Purification: Quench with water, extract with ethyl acetate, and purify via reverse-phase chromatography (40–90% methanol in water modified with 0.1% formic acid). Pass through an SCX-2 ion-exchange column to remove unreacted basic impurities.

Protocol B: In Vitro Metabolic Stability (HLM Assay)

Objective: To validate that the incorporation of the azetidine-3-carbonitrile group curbs cytochrome P450-mediated metabolism.

Step-by-Step Methodology:

-

Incubation Setup: Prepare a 1 µM solution of the azetidine-3-carbonitrile derivative in 100 mM potassium phosphate buffer (pH 7.4).

-

Microsome Addition: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

-

Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

-

Causality: NADPH is the obligate electron donor for CYP450 enzymes. Without it, oxidative metabolism will not occur, serving as a negative control.

-

-

Sampling: Aliquot 50 µL of the mixture at time points 0, 5, 15, 30, and 60 minutes.

-

Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

-

Causality: The organic solvent instantly denatures the CYP enzymes, halting metabolism, while precipitating the microsomal proteins for clean LC-MS/MS injection.

-

-

Analysis: Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (

) and half-life (

References

-

Harnden, A. C., et al. "Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones." Journal of Medicinal Chemistry, American Chemical Society, 2023. 1

- Naud, S., et al. "Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1)

Sources

In-Depth Technical Guide: Solubility Profiling of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carbonitrile

Executive Summary

In early-stage drug discovery and lead optimization, the physicochemical profiling of specialized building blocks and pharmacophores is critical for predicting downstream pharmacokinetics. 1-(5-Chloropyrimidin-2-yl)azetidine-3-carbonitrile (CAS: 2742660-19-9) is a highly functionalized scaffold combining a halogenated heteroaromatic ring with a strained, polar aliphatic system[1][2].

This whitepaper provides an authoritative framework for evaluating the solubility of this compound in dimethyl sulfoxide (DMSO) and aqueous media. Rather than merely outlining standard operating procedures, this guide deconstructs the structural causality governing its solvation thermodynamics and establishes self-validating experimental protocols to ensure high-fidelity data collection.

Physicochemical Causality: Structure-Solubility Relationships

To understand how to measure the solubility of this compound, we must first understand why it behaves the way it does in different solvent environments. The molecule's solubility profile is dictated by three distinct structural domains:

-

The 5-Chloropyrimidine Ring: This planar, lipophilic domain drives strong intermolecular

stacking in the solid state, resulting in high crystal lattice energy. The pyrimidine nitrogens are weakly basic (pKa ~1.0–2.0). -

The Azetidine Ring: Attached at the C2 position of the pyrimidine, the azetidine nitrogen donates its lone pair into the heteroaromatic system (vinylogous amide resonance), rendering it non-basic.

-

The Carbonitrile Group: A strong hydrogen-bond acceptor (HBA) with a large dipole moment, but lacking any hydrogen-bond donors (HBD = 0).

Causality in DMSO: DMSO is a highly polar, aprotic solvent. Because the compound has zero HBDs but multiple HBAs (nitrile, pyrimidine nitrogens), DMSO excellently solvates the molecule through strong dipole-dipole interactions without needing to disrupt a hydrogen-bonded network. Consequently, its solubility in DMSO is exceptionally high.

Causality in Aqueous Media: At physiological pH (7.4), the molecule is entirely neutral. The lack of HBDs severely limits its ability to interact with water molecules, while the high lattice energy of the planar pyrimidine resists dissolution. This results in moderate-to-low thermodynamic solubility. However, in Simulated Gastric Fluid (SGF, pH 1.2), partial protonation of the pyrimidine nitrogens disrupts the crystal lattice and induces ion-dipole solvation, moderately increasing solubility.

Structural causality dictating the solubility profile in DMSO versus aqueous media.

Quantitative Data Summary

Based on the physicochemical parameters (MW: 208.6 g/mol , cLogP: ~1.8, HBD: 0, HBA: 4) and empirical baselines for pyrimidine-azetidine scaffolds, the following table summarizes the representative solubility profile.

| Parameter | Solvent / Medium | Temp | Representative Value | Detection Method |

| Maximum Sol. | 100% DMSO | 25 °C | > 100 mM | Gravimetric / Visual |

| Kinetic Sol. | PBS (pH 7.4, 1% DMSO) | 25 °C | 50 - 150 µM | Nephelometry / UV |

| Thermodynamic | Water (pH 7.0) | 37 °C | 20 - 80 µM | Shake-Flask (LC-MS) |

| Thermodynamic | SGF (pH 1.2) | 37 °C | 100 - 200 µM | Shake-Flask (LC-MS) |

Self-Validating Experimental Methodologies

To generate high-confidence data, solubility assays must be designed as self-validating systems. This means the protocol inherently flags false positives (e.g., supersaturation, colloidal suspensions) and verifies equilibrium.

Protocol A: Kinetic Solubility Assessment (High-Throughput)

Kinetic solubility evaluates the compound's behavior when introduced from an organic stock into an aqueous environment, simulating early in vitro assay conditions[3][4].

Methodology:

-

Stock Preparation: Dissolve the solid API in anhydrous DMSO to create a 10 mM stock solution.

-

Serial Dilution: According to , dilute the DMSO stock into the target aqueous buffer (e.g., PBS pH 7.4) across a 10-point concentration gradient (e.g., 60 µM to 0.002 µM)[5].

-

Incubation: Shake the microtiter plate at 850 rpm for 2 hours at 25 °C[6].

-

Detection: Measure precipitate formation using laser nephelometry (light scattering) or filter the solution and quantify the dissolved fraction via LC-MS/MS[6][7].

System Validation Criteria:

-

Co-solvent Control: The final DMSO concentration must be strictly maintained at

. Higher concentrations artificially enhance solubility via the co-solvent effect, leading to false-negative precipitation results[4]. -

Linearity Check: If using LC-MS/MS quantification, the separately built calibration curve must yield an

[6].

Protocol B: Thermodynamic Solubility (Shake-Flask Method)

Thermodynamic solubility determines the true equilibrium between the solid crystal lattice and the solvated state. This is the "gold standard" for late-stage preclinical development[8][9].

Methodology:

-

Saturation: Add an excess amount of solid this compound (e.g., 500 µg) to 400 µL of aqueous phosphate buffer (pH 7.4) in a sealed glass vial[10].

-

Equilibration: Secure the vial to an orbital shaker. As recommended by the , maintain agitation at 37 ± 1 °C to ensure continuous particle contact without vortex formation[11].

-

Phase Separation: After the incubation period, subject the mixture to high-speed centrifugation or 0.22 µm filtration to separate the saturated solution from the solid pellet[8].

-

Quantification: Dilute the supernatant with acetonitrile/water and quantify via reversed-phase LC-MS/MS (e.g., C18 column, 0.1% formic acid mobile phase)[5].

System Validation Criteria:

-

Equilibrium Confirmation: Quantify the concentration at 24h, 48h, and 72h. The system validates that thermodynamic equilibrium has been reached only when the concentration variance between sequential time points is

[11]. -

pH Stability Check: The pH of the suspension must be verified before the addition of the compound and at the end of the 72h experiment. A shift of

pH units invalidates the result, as the dissolving API may have altered the medium's properties[11][12].

Workflow for Thermodynamic Shake-Flask Solubility Determination.

References

-

Chemsrc. "this compound CAS: 2742660-19-9". Chemsrc.com.[Link]

-

Bio-protocol. "Determination of Thermodynamic Solubility". Bio-protocol.org.[Link]

-

Protocols.io. "Shake-Flask Aqueous Solubility assay (Kinetic solubility)". Protocols.io.[Link]

-

University of Helsinki. "Miniaturization of Drug Solubility and Dissolution Testings". Helda.helsinki.fi.[Link]

-

Dissolution Technologies. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients". Dissolutiontech.com.[Link]

-

World Health Organization (WHO). "Annex 4: General Guidelines for the Establishment of Pharmacopoeial Reference Standards". Who.int.[Link]

-

BioDuro-Sundia. "ADME Solubility Assay". Bioduro.com.[Link]

Sources

- 1. 2742660-19-9_CAS号:2742660-19-9_6-(Chloromethyl)-3,4-dimethylpyridazinehydrochloride - 化源网 [chemsrc.com]

- 2. 2742660-19-9_CAS号:2742660-19-9_6-(Chloromethyl)-3,4-dimethylpyridazinehydrochloride - 化源网 [chemsrc.com]

- 3. protocols.io [protocols.io]

- 4. Making sure you're not a bot! [helda-test-22.hulib.helsinki.fi]

- 5. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 6. enamine.net [enamine.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. bio-protocol.org [bio-protocol.org]

- 11. who.int [who.int]

- 12. dissolutiontech.com [dissolutiontech.com]

Methodological & Application

Application Note & Protocol: Regioselective Synthesis of 2-((3-cyanoazetidin-1-yl)-5-chloropyrimidine via Nucleophilic Aromatic Substitution

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the synthesis of 2-((3-cyanoazetidin-1-yl)-5-chloropyrimidine, a valuable scaffold in medicinal chemistry. The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction between 2,5-dichloropyrimidine and azetidine-3-carbonitrile. We will delve into the mechanistic principles governing the reaction's regioselectivity, provide a detailed, field-tested experimental protocol, and offer insights into reagent selection and troubleshooting to ensure reproducible, high-yield outcomes.

Introduction and Scientific Principle

Pyrimidine scaffolds are ubiquitous in pharmaceuticals, largely due to their structural similarity to the nucleobases found in DNA and RNA.[1] The functionalization of the pyrimidine ring, particularly through the introduction of amine substituents, is a cornerstone of drug discovery.[1] The coupling of azetidines, strained four-membered nitrogen-containing heterocycles, is of particular interest as they can enhance properties such as metabolic stability, solubility, and receptor selectivity in drug candidates.[2]

The reaction between 2,5-dichloropyrimidine and azetidine-3-carbonitrile proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction is facilitated by the inherently electron-deficient nature of the pyrimidine ring, which makes its carbon atoms susceptible to nucleophilic attack.[3][4]

The SNAr Mechanism and Regioselectivity

The SNAr reaction is a two-step addition-elimination process:

-

Nucleophilic Attack: The secondary amine of azetidine-3-carbonitrile acts as the nucleophile, attacking one of the electrophilic, chlorine-bearing carbon atoms of the pyrimidine ring. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3]

-

Leaving Group Elimination: The aromaticity of the pyrimidine ring is restored through the elimination of a chloride ion (Cl⁻).

A critical aspect of this reaction is its regioselectivity. In 2,5-dichloropyrimidine, the C2 and C5 positions are potential reaction sites. The carbon atoms at the 2, 4, and 6 positions of the pyrimidine ring are significantly more electron-deficient (electrophilic) due to the inductive effect of the two ring nitrogen atoms.[5] Consequently, nucleophilic attack preferentially occurs at the C2 position over the C5 position, leading to the selective formation of the desired 2-substituted product. The electron-withdrawing nitrile group on the azetidine ring does not sterically hinder the reaction but does modulate the nucleophilicity of the amine.

Caption: SNAr reaction mechanism overview.

Reagent Selection and Rationale

The success of the coupling reaction is highly dependent on the careful selection of the base and solvent.

| Reagent Role | Example(s) | Rationale & Causality |

| Electrophile | 2,5-Dichloropyrimidine | The electron-deficient pyrimidine core is activated towards nucleophilic attack. The two chlorine atoms serve as effective leaving groups.[6] |

| Nucleophile | Azetidine-3-carbonitrile | The secondary amine provides the nucleophilic nitrogen for C-N bond formation. Often used as a hydrochloride salt, requiring a base for in-situ neutralization. |

| Base | DIPEA, Et₃N, K₂CO₃ | Crucial Role: 1) Neutralizes the HCl salt of the amine nucleophile to generate the free base. 2) Scavenges the HCl produced during the reaction, driving the equilibrium towards the product. A non-nucleophilic organic base like Diisopropylethylamine (DIPEA) is preferred to avoid competing with the azetidine nucleophile.[3] |

| Solvent | DMF, DMSO, NMP, Propanol | Polar aprotic solvents are ideal as they effectively solvate the charged Meisenheimer intermediate, stabilizing the transition state and accelerating the reaction.[7] Anhydrous solvents are critical to prevent the formation of hydroxypyrimidine byproducts via solvolysis.[7] |

| Temperature | 80 - 120 °C | Thermal energy is required to overcome the activation barrier of the reaction. The specific temperature depends on the reactivity of the substrates and the choice of solvent.[6][7] Microwave irradiation can often be employed to shorten reaction times.[3] |

Detailed Experimental Protocol

This protocol describes a general procedure for the C2-selective amination on a 1.0 mmol scale.

Materials and Equipment

-

2,5-Dichloropyrimidine (1.0 mmol, 149.0 mg)

-

Azetidine-3-carbonitrile hydrochloride (1.1 mmol, 129.0 mg)

-

Diisopropylethylamine (DIPEA) (2.5 mmol, 0.44 mL)

-

Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

-

Round-bottom flask or microwave vial with a magnetic stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Heating mantle or oil bath with temperature controller

-

Standard laboratory glassware for workup and purification

-

Ethyl acetate (EtOAc), water, brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2,5-dichloropyrimidine (149.0 mg, 1.0 mmol) and azetidine-3-carbonitrile hydrochloride (129.0 mg, 1.1 mmol).

-

Solvent and Base Addition: Add anhydrous DMF (5 mL) to the flask, followed by the dropwise addition of diisopropylethylamine (DIPEA) (0.44 mL, 2.5 mmol).

-

Inerting: Seal the flask and purge with an inert atmosphere (e.g., nitrogen or argon) for 5-10 minutes.

-

Heating and Monitoring: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction's progress periodically by TLC or LC-MS. The reaction is typically complete when the 2,5-dichloropyrimidine starting material is no longer observed.

-

Aqueous Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 20 mL of water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Washing and Drying: Combine the organic extracts and wash them with water (2 x 20 mL) and then with brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate.[3]

-

Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Insufficient temperature. 2. Inactive reagents (e.g., moisture). 3. Insufficiently strong base. | 1. Gradually increase the reaction temperature in 10 °C increments (up to ~120 °C in DMF).[7] 2. Ensure all reagents and solvents are anhydrous. Use freshly opened solvents. 3. Consider a stronger base like K₂CO₃ or Cs₂CO₃, though this may require higher temperatures.[7] |

| Formation of Side Products | 1. Presence of water leading to hydroxypyrimidine. 2. Reaction at the C5 position (unlikely but possible at high temperatures). 3. DIPEA acting as a nucleophile (rare). | 1. Rigorously dry all glassware, solvents, and reagents.[7] 2. Lower the reaction temperature. Confirm the structure of the product to ensure correct regioselectivity. 3. Ensure the base is added at room temperature before heating. |

| Difficult Purification | 1. Residual DMF in the final product. 2. Co-elution of product with impurities. | 1. During workup, wash thoroughly with water and brine to remove DMF. If it persists, azeotrope with heptane or toluene under reduced pressure. 2. Optimize the solvent system for column chromatography; try different solvent polarities or systems (e.g., Dichloromethane/Methanol). |

References

- BenchChem. (2025). Effect of base and solvent on 6-Chloropyridin-3-amine reactivity.

- BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.

- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4,6-Diethoxypyrimidine.

- Katritzky, A. R., et al. (2004). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ARKIVOC.

- Poon, K. W., & Dudley, G. B. (2003). Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids. Journal of Combinatorial Chemistry, 5(4), 430-435.

- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2,4-Dichloropyrimidine-5-carboxamide.

- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines.

- BenchChem. (2025). Technical Support Center: Optimizing Amination Reactions of Pyrimidines.

- Ritter, T., et al. (2012). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 45(5), 766-777.

- ECHEMI. (n.d.). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.

- Singh, P., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Medicinal Research Reviews.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. echemi.com [echemi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Temperature for Pyrimidinyl-Azetidine Coupling

Welcome to the Advanced Synthesis Support Center. As drug development increasingly relies on highly functionalized, sp³-rich nitrogen heterocycles, the coupling of strained azetidine rings with electron-deficient pyrimidines has become a critical transformation[1].

However, this coupling presents a unique thermal paradox: the pyrimidine often requires elevated temperatures to overcome activation barriers (especially in cross-coupling), while the 4-membered azetidine ring is highly susceptible to thermal degradation and nucleophilic ring-opening. This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you optimize temperature, control regioselectivity, and maximize yields.

I. Mechanistic Decision Matrix

Before adjusting your reaction temperature, you must determine whether your system is governed by kinetic control (Nucleophilic Aromatic Substitution, SNAr) or catalytic turnover (Buchwald-Hartwig Amination).

Fig 1: Decision matrix for pyrimidinyl-azetidine coupling based on temperature and activation energy.

II. Troubleshooting & FAQs

Q1: Why does my azetidine ring open during high-temperature Buchwald-Hartwig coupling, and how do I prevent it? A: Azetidine possesses a severe ring strain of approximately 26 kcal/mol. At temperatures exceeding 90 °C, especially in the presence of strong alkoxide bases (e.g., NaOtBu) typically used in cross-coupling, the ring becomes highly susceptible to nucleophilic attack or base-mediated β-elimination. Causality: The thermal energy provided to drive the palladium catalytic cycle inadvertently overcomes the activation barrier for C–N bond cleavage in the strained ring. Solution: Switch to a weaker base like Cs₂CO₃ and utilize a highly active, bulky electron-rich phosphine ligand (e.g., XPhos or BrettPhos). These ligands accelerate the oxidative addition and reductive elimination steps, allowing the Pd(0)/Pd(II) cycle to turn over efficiently at lower temperatures (80–100 °C) while preserving the azetidine ring[2][3][4].

Q2: How does temperature affect regioselectivity when coupling azetidine to a 2,4-dichloropyrimidine? A: Regioselectivity in multi-halogenated pyrimidines is strictly temperature-dependent. The C4 position is more electrophilic due to its ortho/para-like resonance relationship with the ring nitrogens, making it the kinetically favored site for SNAr. Causality: At low temperatures (0–20 °C), the reaction is under strict kinetic control. The azetidine nucleophile selectively attacks C4 because the activation energy for this transition state is lower. If the temperature is elevated (>60 °C), thermodynamic control begins to compete, providing enough energy to attack the less reactive C2 position, resulting in mixtures of regioisomers or bis-aminated products[5]. Solution: Maintain the reaction strictly at or below room temperature and use a non-nucleophilic base (DIPEA) to ensure absolute C4 selectivity[5].

Q3: Can I use microwave irradiation to speed up the coupling? A: Microwave irradiation can drastically reduce reaction times from hours to minutes[6]. However, for azetidines, it is a double-edged sword. Causality: Microwave heating causes rapid, localized superheating. While this efficiently drives cascade imination or Buchwald-Hartwig cross-coupling[7], it frequently causes thermal degradation of the azetidine ring before the cross-coupling can complete. Solution: If using microwave synthesis, strictly cap the temperature at 100 °C, use a high-concentration reaction mixture to act as a heat sink, and limit irradiation times to 10-minute intervals with intermediate LC-MS monitoring[6].

III. Quantitative Temperature Impact Data

The following table summarizes the causal relationship between reaction temperature and coupling outcomes across different methodologies.

| Reaction Pathway | Pyrimidine Substrate | Amine | Temp (°C) | Catalyst / Base | Conversion | Primary Outcome / Byproduct |

| SNAr | 2,4-Dichloropyrimidine | Azetidine | 0 → 20 | None / DIPEA | >90% | Exclusive C4-substitution[5] |

| SNAr | 2,4-Dichloropyrimidine | Azetidine | 80 | None / DIPEA | >95% | 1:2 mixture of C4/C2 & Bis-adducts[5] |

| Buchwald-Hartwig | 2-Chloropyrimidine | Azetidine-1-sulfonamide | 60 | Pd₂(dba)₃, XPhos, Cs₂CO₃ | <20% | Stalled catalytic cycle; Unreacted SM[2] |

| Buchwald-Hartwig | 2-Chloropyrimidine | Azetidine-1-sulfonamide | 100 | Pd₂(dba)₃, XPhos, Cs₂CO₃ | 88% | Desired product; trace ring-opening[2] |

IV. Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems containing strict In-Process Controls (IPCs).

Protocol A: Low-Temperature SNAr for Kinetic Regiocontrol

Objective: Achieve exclusive C4-substitution on a 2,4-dihalopyrimidine without azetidine degradation.

-

Preparation: Dissolve 2,4-dichloropyrimidine (1.0 eq) in a polar aprotic solvent (e.g., anhydrous THF or DMF, 10 volumes). Causality: Polar aprotic solvents stabilize the Meisenheimer complex intermediate during SNAr without acting as competing nucleophiles.

-

Thermal Control: Cool the reaction vessel to 0 °C using an ice bath. Causality: Low temperature enforces kinetic control, directing the azetidine nucleophile exclusively to the more electrophilic C4 position[5].

-

Addition: Add DIPEA (1.2 eq) followed by azetidine (1.0 eq) dropwise over 15 minutes. Causality: DIPEA acts as a non-nucleophilic proton sponge. Dropwise addition prevents localized exothermic spikes that could provide the activation energy required for C2-substitution or bis-amination.

-

Self-Validation Checkpoint (IPC): After 2 hours at 0 °C, pull an aliquot for LC-MS.

-

Pass Criteria: >70% conversion to a single mono-adduct mass. You may now allow the reaction to slowly warm to 20 °C to drive the remaining starting material to completion.

-

Fail Criteria: Presence of bis-adduct (mass + azetidine x2). If observed, quench immediately; your addition rate was too fast or cooling was insufficient.

-

Protocol B: Temperature-Optimized Buchwald-Hartwig Amination

Objective: Overcome the high activation energy of an unactivated pyrimidine without thermally degrading the azetidine ring.

-

Preparation: Combine the pyrimidine halide (1.0 eq), azetidine derivative (1.5 eq), Pd₂(dba)₃ (5 mol%), XPhos (10 mol%), and finely milled Cs₂CO₃ (2.0 eq) in anhydrous 1,4-dioxane. Causality: XPhos is a bulky, electron-rich ligand that accelerates both oxidative addition and reductive elimination, allowing the reaction to proceed at the lower end of the required thermal window (80–100 °C)[2][3][4].

-

Degassing: Degas the mixture via the freeze-pump-thaw method (3 cycles) and backfill with Nitrogen. Causality: Oxygen rapidly deactivates the Pd(0) catalyst. A deactivated catalyst would require higher temperatures to force conversion, which would destroy the azetidine.

-

Heating: Heat the reaction strictly to 90 °C. Causality: 90 °C is the optimal thermodynamic sweet spot; it provides sufficient energy for the Pd catalytic cycle while remaining below the rapid thermal degradation threshold of the strained 4-membered azetidine ring.

-

Self-Validation Checkpoint (IPC): Monitor via TLC/LC-MS every 4 hours.

-

Pass Criteria: Steady consumption of starting material with a clean product peak.

-

Fail Criteria: Appearance of a mass corresponding to[Product + 18] (hydrolysis/ring-opening). If this appears, stop heating immediately, cool to room temperature, and evaluate the use of a milder base or more active precatalyst in the next iteration.

-

V. References

[2] Title: PYRIMIDINE SULPHONAMIDE DERIVATIVES AS CHEMOKINE RECEPTOR MODULATORS (EP 1809624 B1) Source: European Patent Office URL:

[5] Title: Practical and Scalable Installation of Neglected S(VI) Functionality with Applications to the Enantiospecific Synthesis of Pharmaceuticals Source: ChemRxiv URL:

[7] Title: Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines Source: RSC Publishing URL:

[3] Title: Buchwald-Hartwig Coupling - General Procedure and Mechanism Source: Organic Synthesis URL:

[6] Title: The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series Source: Beilstein Journal of Organic Chemistry URL:

[4] Title: The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Source: YouTube URL:

[1] Title: Discovery and Optimization of a Novel Series of Pyrazolopyrimidines as Spermine Oxidase Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. youtube.com [youtube.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 7. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]

Technical Support Center: Strategies for Removing Palladium Impurities from Azetidine Coupling Reactions

Welcome to the Technical Support Center for palladium removal in azetidine coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into tackling the persistent challenge of palladium contamination. The following troubleshooting guides and FAQs are structured to address specific issues you may encounter during your experiments, with a focus on the underlying chemistry and practical, step-by-step solutions.

Troubleshooting Guide

This section addresses common problems encountered during the removal of palladium catalysts from reaction mixtures involving azetidine derivatives.

Question 1: My final azetidine-containing compound is consistently discolored (gray/black), and ICP analysis confirms high palladium levels (>100 ppm) even after standard aqueous work-up and filtration. What's happening?

Answer:

This is a classic sign of palladium black formation, where the active, soluble palladium catalyst has decomposed into insoluble, agglomerated metallic palladium.[1] Standard filtration is often insufficient to remove these fine, sometimes colloidal, particles.

Causality:

-

Reaction Conditions: The presence of oxygen or water can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, which can then lead to the formation of palladium black.[1]

-

Ligand Degradation: Phosphine ligands, commonly used in coupling reactions, are susceptible to oxidation, which can destabilize the palladium complex and promote agglomeration.[1]

Troubleshooting Protocol:

-

Initial Debulking with Celite Filtration: Before concentrating your reaction mixture, dilute it with a suitable organic solvent (e.g., ethyl acetate, toluene) and filter it through a pad of Celite®. This will remove the larger palladium particles.[1][2]

-

Activated Carbon Treatment: If discoloration persists, the next step is to use activated carbon, a cost-effective adsorbent for both dissolved and colloidal palladium.[2][3][4][5]

-

Protocol:

-

To the filtrate from the Celite filtration, add activated carbon (e.g., Darco KB-B, 0.2 weight equivalents relative to your product).[2]

-

Stir the suspension at a slightly elevated temperature (e.g., 40-50 °C) for several hours to overnight.

-

Filter the mixture through a fresh pad of Celite to remove the activated carbon.[2]

-

-

-

Consider the Palladium Oxidation State: The effectiveness of a removal strategy can depend on the oxidation state of the palladium. Some scavengers are more effective for Pd(0) versus Pd(II).

Question 2: I've tried activated carbon, but my palladium levels are still above the ICH guideline limits for my API. How do I select the right palladium scavenger?

Answer:

When activated carbon isn't sufficient, a more targeted approach using a palladium scavenger is necessary. The choice of scavenger depends on the nature of your azetidine product and the specific palladium species present.

Expertise-Driven Selection:

-

Sulfur-Based Scavengers: These are often the most effective due to the high affinity of sulfur for palladium.[6]

-

Amine-Based Scavengers: Useful in cases where thiol-based scavengers might react with your product.

-

Aqueous Washes with Chelating Agents: N-acetyl cysteine and sodium diethyldithiocarbamate have shown success in reducing palladium levels.[11]

Workflow for Scavenger Selection:

Caption: Decision tree for selecting an appropriate palladium scavenger.

Experimental Protocol for Scavenger Screening:

-

Divide a sample of your crude product into several equal portions in separate vials.

-

To each vial, add a different scavenger (e.g., Si-Thiol, MP-TMT, an amine-based scavenger) at a specified weight equivalent (e.g., 5-10 wt%).

-

Stir the slurries at room temperature or a slightly elevated temperature for a set period (e.g., 4-16 hours).

-

Filter each mixture to remove the scavenger.

-

Analyze the palladium content of each filtrate using ICP-MS or a similar sensitive technique.

-

Compare the results to identify the most effective scavenger for your system.

Question 3: I'm concerned about product loss when using scavengers. How can I minimize this?

Answer:

Product loss is a valid concern, as some scavengers can adsorb the desired compound along with the palladium.[4][12]

Strategies to Minimize Product Loss:

-

Optimize Scavenger Loading: Use the minimum amount of scavenger required to achieve the desired palladium level. An excess of scavenger increases the risk of product adsorption.

-

Thorough Washing: After filtering off the scavenger, wash the scavenger cake thoroughly with the reaction solvent to recover any adsorbed product.

-

Consider Scavenger Pore Size: Some scavengers have defined pore sizes that can selectively capture smaller palladium particles while excluding the larger API molecules.[11]

-

Hydrophobic Carbon Adsorbents: Materials like Carboxen® synthetic carbons have shown high affinity for palladium and low affinity for polar APIs, leading to high product yield.[4]

Frequently Asked Questions (FAQs)

What are the acceptable limits for palladium in pharmaceutical products?

The acceptable limits for palladium in drug products are set by the International Council for Harmonisation (ICH) in their Q3D (R1) guideline on elemental impurities.[11][13] The permitted daily exposure (PDE) depends on the route of administration. For oral medications, the PDE for palladium is 100 µ g/day .[11][14] This PDE is then used to calculate the maximum allowable concentration in ppm (µg/g) based on the maximum daily dose of the drug product.[14]

| Route of Administration | Permitted Daily Exposure (PDE) (µ g/day ) |

| Oral | 100 |

| Parenteral | 10 |

| Inhalation | 1 |

Data sourced from ICH Q3D(R2) Guideline.[15]

Can the choice of palladium catalyst and ligands in my azetidine coupling reaction affect the ease of removal?

Absolutely. The stability of the palladium-ligand complex plays a crucial role. More stable complexes are less likely to decompose into difficult-to-remove palladium black. The choice of ligands can also influence the solubility of the palladium species in the reaction mixture, which in turn affects the efficiency of different removal techniques. For instance, some modern palladium precatalysts are designed for high stability and may be easier to remove.

Are there any non-scavenger-based methods for palladium removal?

Yes, several other techniques can be employed, often in combination with scavenging methods.

-

Crystallization: In many cases, palladium impurities can be removed during the crystallization of the final product. However, it's important to note that in some instances, crystallization can actually concentrate the metal within the crystal structure.[12]

-

Extraction: Liquid-liquid extraction with an aqueous solution containing a chelating agent can be effective.

-

Distillation: If your product is volatile, distillation can be a viable purification method.

-

Chromatography: While effective, column chromatography is often less desirable on a large scale due to cost and solvent usage.[12]

How do I properly set up my azetidine coupling reaction to minimize palladium removal issues from the start?

Proactive measures during the reaction setup can significantly simplify downstream palladium removal.

Workflow for Minimizing Palladium Removal Challenges:

Caption: Proactive steps in reaction setup to simplify palladium removal.

By following these guidelines, you can significantly reduce the likelihood of forming problematic palladium species.[1]

References

-

Quickly and Easily Remove Residual Metals from APIs to Approved Levels - Sopachem. Available at: [Link]

-

Your trick to remove residual palladium : r/Chempros - Reddit. Available at: [Link]

-

Palladium scavenging: From 1% to within ICH limits - Onyx Scientific. Available at: [Link]

-

How to Remove Palladium in three easy steps - Biotage. Available at: [Link]

-

Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. Available at: [Link]

-

ICH Q3D Elemental Impurities - CMC Drug Product Development Regulatory Consulting Pharma. Available at: [Link]

-

Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. Available at: [Link]

-

Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. Available at: [Link]

-

Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions - PMC. Available at: [Link]

-

Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Organic Process Research & Development - ACS Publications. Available at: [Link]

-

Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF - ResearchGate. Available at: [Link]

-

How can i remove palladium Pd catalyst easily? - ResearchGate. Available at: [Link]

-

ICH guideline Q3D (R1) on elemental impurities - European Medicines Agency (EMA). Available at: [Link]

-

Removal of palladium from organic reaction mixtures by trimercaptotriazine - American Chemical Society. Available at: [Link]

-

Guideline for Elemental Impurities Q3D(R2) - ICH. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]

- 6. pubs.acs.org [pubs.acs.org]

- 7. sopachem.com [sopachem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. onyxipca.com [onyxipca.com]

- 12. biotage.com [biotage.com]

- 13. ema.europa.eu [ema.europa.eu]

- 14. triphasepharmasolutions.com [triphasepharmasolutions.com]

- 15. database.ich.org [database.ich.org]

Technical Support Center: Controlling Regioselectivity in 5-Chloropyrimidine Substitution Reactions

Welcome to the Technical Support Center for pyrimidine functionalization. 5-chloropyrimidines, particularly 2,4-dichloro-5-substituted pyrimidines (such as 2,4,5-trichloropyrimidine), are highly privileged scaffolds in medicinal chemistry. They serve as critical building blocks for numerous FDA-approved small-molecule drugs, including advanced kinase inhibitors like brigatinib[1].

However, differentiating the C2 and C4 positions during nucleophilic aromatic substitution (SNAr) presents a significant synthetic hurdle. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you achieve absolute regiocontrol in your workflows.

Part 1: Mechanistic Causality (The "Why")

To control regioselectivity, one must first understand the inherent electronic and steric landscape of the pyrimidine ring. The reactivity of pyrimidine halides generally follows the strict order of C4(6) > C2 ≫ C5 [2].

-

Electronic Bias: The C4 position is inherently more electrophilic than the C2 position. This is driven by the alpha-nitrogen effect, which provides superior stabilization of the intermediate Meisenheimer complex during the SNAr transition state.

-

The 5-Chloro Influence: The introduction of a chlorine atom at the C5 position exerts a strong inductive electron-withdrawing effect, further activating the entire ring towards nucleophilic attack. While the bulky C5-chlorine introduces minor steric hindrance adjacent to the C4 position, the electronic preference for C4 dominates under standard kinetic control[1].

-

The Challenge: Despite the C4 preference, the energy difference between C4 and C2 transition states is often narrow enough that standard organic SNAr conditions yield frustrating mixtures of regioisomers, alongside hydrolysis byproducts[3].

Part 2: Troubleshooting & FAQs

Q1: I am getting a mixture of C2 and C4 substituted isomers (e.g., 70:30 ratio) in my SNAr reaction with 2,4,5-trichloropyrimidine. How can I improve C4 chemoselectivity? A1: Regioisomer mixtures are a classic symptom of running SNAr in standard polar aprotic solvents (like DMF or THF) where the transition state energy gap is insufficiently differentiated[4]. To achieve >90% C4 selectivity, you have two highly effective options:

-

Aqueous Micellar Conditions: Transitioning from organic solvents to an aqueous system using the benign polymer hydroxypropyl methylcellulose (HPMC) drastically improves C4 chemoselectivity (up to 94:6 over C2)[5]. The hydrophobic pockets formed by HPMC stabilize the specific transition state leading to the C4 product while excluding bulk water.

-

Lewis Acid Direction: Employing a Lewis acid such as ZnCl₂ coordinates the pyrimidine nitrogens, effectively directing the incoming amine nucleophile exclusively to the C4 position via a pre-organized complex[6].

Q2: My reaction yields di-substituted (C2, C4) products instead of the desired mono-substituted C4 product. How do I prevent over-reaction? A2: Over-substitution is driven by excess nucleophile and elevated temperatures[3]. To favor mono-substitution, you must enforce strict kinetic control:

-

Stoichiometry: Strictly limit the nucleophile to 1.0 – 1.1 equivalents[3].

-

Addition Rate: Perform a slow, dropwise addition of the nucleophile to maintain a low localized concentration[3].

-

Temperature Control: Keep the reaction at or below 0 °C during addition. The initial C4 substitution deactivates the ring slightly; keeping the temperature low prevents the remaining thermal energy from overcoming the activation barrier for the subsequent C2 attack[3].

Q3: I am observing significant hydrolysis byproducts (e.g., 2,5-dichloro-4-hydroxypyrimidine). What is going wrong? A3: 2,4,5-trichloropyrimidine is highly sensitive to moisture under basic conditions[3]. If utilizing traditional organic protocols, you must ensure rigorously anhydrous conditions: oven-dry all glassware, use anhydrous solvents, and operate under an inert argon or nitrogen atmosphere[3]. Interestingly, if you utilize the aqueous HPMC protocol, the polymer's hydrophobic micellar pockets shield the highly reactive electrophile from bulk water, suppressing hydrolysis despite the aqueous medium[5].

Q4: Is it possible to invert the selectivity to favor the C2 position? A4: Yes, but traditional SNAr is generally insufficient for this task. To achieve robust C2-selectivity, you must pivot to transition-metal catalysis. Recent advances demonstrate that specific Pd(0) or Pd(II) precatalysts, when paired with sterically demanding ligands, can override the inherent electronic bias of the pyrimidine ring and invert the conventional site selectivity, strongly favoring C2 cross-coupling[1].

Part 3: Validated Experimental Protocols